molecular formula C14H20N2O2 B7556392 2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide

Cat. No. B7556392
M. Wt: 248.32 g/mol
InChI Key: WANKLARNWVNQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide, also known as OXA or oxalufan, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the acetamide class of compounds and has shown promise in various studies for its unique properties.

Mechanism of Action

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide is believed to act as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of certain neurotransmitters, including serotonin and norepinephrine. By inhibiting MAO-A, this compound may increase the levels of these neurotransmitters in the brain, which could have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function. However, further research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and standardized for use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.

Future Directions

There are many potential future directions for research on 2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide, including further studies on its mechanism of action, its effects on different physiological systems, and its potential use in treating various neurological and psychiatric disorders. Additionally, future research could explore the use of this compound in combination with other compounds to enhance its effects or reduce any potential side effects.

Synthesis Methods

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 2-(2-oxoethyl)morpholine with phenylacetic acid, followed by the addition of oxalyl chloride and then the reaction with ethylenediamine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide has been studied for its potential use in various scientific research applications, including in the fields of neuroscience, pharmacology, and toxicology. It has been shown to have a unique mechanism of action that may make it useful in understanding certain physiological processes.

properties

IUPAC Name

2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(13-8-5-9-18-13)15-10-14(17)16-12-6-3-2-4-7-12/h2-4,6-7,11,13,15H,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANKLARNWVNQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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